molecular formula C15H14O3 B14416868 (2-Methylphenyl)methyl 4-hydroxybenzoate CAS No. 84833-56-7

(2-Methylphenyl)methyl 4-hydroxybenzoate

Cat. No.: B14416868
CAS No.: 84833-56-7
M. Wt: 242.27 g/mol
InChI Key: DTVQSAZZGHVNRK-UHFFFAOYSA-N
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Description

(2-Methylphenyl)methyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with a (2-methylbenzyl) alcohol moiety. Parabens are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food due to their stability and low toxicity .

Properties

CAS No.

84833-56-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2-methylphenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-4-2-3-5-13(11)10-18-15(17)12-6-8-14(16)9-7-12/h2-9,16H,10H2,1H3

InChI Key

DTVQSAZZGHVNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)methyl 4-hydroxybenzoate typically involves the esterification reaction between 4-hydroxybenzoic acid and (2-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

(2-Methylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and (2-methylphenyl)methanol, which may exert biological effects through various pathways. The aromatic ring can participate in interactions with enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The antimicrobial efficacy, solubility, and safety profiles of parabens correlate with their alkyl/aryl chain length and substituents. Below is a comparative analysis of key parabens, including hypothetical data for (2-Methylphenyl)methyl 4-hydroxybenzoate inferred from structural analogs:

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Antimicrobial Efficacy Primary Applications
Methyl 4-hydroxybenzoate C₈H₈O₃ 152.15 Slightly soluble Moderate Cosmetics, food, pharmaceuticals
Ethyl 4-hydroxybenzoate C₉H₁₀O₃ 166.18 Low Moderate Cosmetics, topical creams
Propyl 4-hydroxybenzoate C₁₀H₁₂O₃ 180.20 Very low High Pharmaceuticals, processed foods
Butyl 4-hydroxybenzoate C₁₁H₁₄O₃ 194.23 Insoluble Very high Industrial preservatives
Benzyl 4-hydroxybenzoate C₁₄H₁₂O₃ 228.25 Insoluble Moderate Niche cosmetics, specialty products
This compound C₁₅H₁₄O₃ 242.27 (estimated) Insoluble (predicted) High (predicted) Hypothetical: High-performance preservatives

Key Observations :

  • Solubility : Shorter alkyl chains (e.g., methyl, ethyl) exhibit better water solubility, enhancing their use in aqueous formulations. Bulky substituents (e.g., benzyl, 2-methylbenzyl) reduce solubility, limiting applications to lipid-based systems .
  • Antimicrobial Activity: Longer alkyl chains (e.g., butyl) show superior efficacy against fungi and bacteria but raise toxicity concerns .
Metabolic and Health Impacts
  • Methyl and Propyl Parabens : Ubiquitous in human urine (detection rates >95% in children), with studies linking elevated levels to reduced lung function (e.g., FVC and FEV1) in pediatric populations .
Estrogenic Activity

Methyl paraben exhibits weak estrogenic activity, upregulating estrogen-related genes at high concentrations. Structural modifications (e.g., aryl groups) may alter receptor binding affinity, though direct data on this compound are lacking .

Crystallography and Stability

Methyl paraben forms a monoclinic crystal lattice (space group Cc) stabilized by O–H···O hydrogen bonds, contributing to its thermal stability and preservative efficacy .

Regulatory and Analytical Considerations

  • Regulatory Limits : The EU restricts paraben concentrations in cosmetics (e.g., 0.4% for single esters, 0.8% for mixtures) .
  • Detection Methods : HPLC and TLC are standard for quantifying parabens in consumer products, with recovery rates >90% .

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